|
REACTION_CXSMILES
|
[CH3:1][C:2]([N+:10]([O-])=O)([CH3:9])[CH2:3][CH2:4][S:5]([CH3:8])(=[O:7])=[O:6].C(=O)([O-])[O-].[H][H]>CCO.C(Cl)Cl.[Pd]>[CH3:1][C:2]([NH2:10])([CH2:3][CH2:4][S:5]([CH3:8])(=[O:7])=[O:6])[CH3:9]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
reaction vessel at RT for 16 h when the pressure
|
|
Duration
|
16 h
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through a pad of Celite
|
|
Type
|
WASH
|
|
Details
|
washed with DCM
|
|
Type
|
DISTILLATION
|
|
Details
|
The filtrate was distilled
|
|
Type
|
CUSTOM
|
|
Details
|
to first remove the DCM and MeOH before a white solid
|
|
Type
|
FILTRATION
|
|
Details
|
this was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with DCM
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(CCS(=O)(=O)C)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 9.8 mmol | |
| AMOUNT: MASS | 1.62 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |